molecular formula C12H16N2O4S B4901931 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Cat. No.: B4901931
M. Wt: 284.33 g/mol
InChI Key: LOPBYMAZDLIPHO-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a chemical compound offered for research and development purposes. This piperidine derivative is part of a significant class of nitrogen-bearing heterocyclic compounds that serve as a fundamental scaffold in medicinal chemistry . The piperidine ring is a pivotal cornerstone and a common feature in numerous FDA-approved pharmaceuticals, underscoring its critical role in drug discovery . Research Applications and Value: Compounds featuring the piperidine nucleus demonstrate a wide spectrum of biological activities. As a building block, this reagent may be utilized in the synthesis of novel molecules for investigation as anticancer, antimicrobial, and antiviral agents . The structural motif of a benzenesulfonyl group attached to a piperidine ring is a recognized synthetic intermediate, as seen in patents for the improved synthesis of complex piperidine derivatives . Piperidines in Drug Discovery: Piperidine-based compounds are extensively investigated in various therapeutic areas. Research highlights their potential as anticancer agents by inhibiting tubulin polymerization or acting as cytotoxic agents against various cancer cell lines . Furthermore, piperidine derivatives have shown promising antimicrobial and antifungal activities, sometimes exceeding the potency of standard reference drugs . The 2-nitrobenzenesulfonyl (o-Ns) group is a well-known protecting group for amines in multi-step organic synthesis, facilitating the construction of complex molecules. This product is provided exclusively for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-methyl-1-(2-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10-6-8-13(9-7-10)19(17,18)12-5-3-2-4-11(12)14(15)16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPBYMAZDLIPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the benzene ring.

    Piperidine Ring Formation: The formation of the piperidine ring with the methyl group substitution.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the nitration, sulfonylation, and piperidine ring formation are carried out sequentially. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

Antiviral Activity

One notable application of piperidine derivatives, including 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine, is their role as antiviral agents. Research indicates that certain piperidine compounds can inhibit viral replication by targeting specific viral proteins. For instance, studies have shown that modifications on the piperidine ring can lead to enhanced activity against viruses such as influenza A and measles virus, suggesting that this compound may exhibit similar antiviral properties .

Anticancer Potential

Piperidine derivatives have also been explored for their anticancer properties. The structural diversity provided by substituents like the nitro-benzenesulfonyl group can influence the compound's interaction with biological targets involved in cancer progression. Studies have demonstrated that certain analogs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Influenza Virus Inhibition

A study focusing on piperidine derivatives identified several compounds that inhibited the hemagglutinin-mediated membrane fusion process in influenza A virus. The structure-activity relationship (SAR) analysis revealed that modifications on the piperidine ring significantly affected antiviral potency. This suggests that this compound could be a candidate for further investigation in antiviral drug development .

Case Study 2: Anticancer Activity

Research involving piperidine analogs demonstrated significant anticancer activity against various cell lines, with some derivatives showing promising results in inhibiting tumor growth in vivo. The incorporation of electron-withdrawing groups like nitro enhances the biological activity through improved binding affinity to target proteins involved in cancer progression .

Mechanism of Action

The mechanism by which 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine exerts its effects involves interactions with specific molecular targets. The nitro and sulfonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • The para-nitro compound (3c) showed high synthetic yield (87%) and distinct aromatic proton signals in ¹H NMR .

Key Observations :

  • Anticancer Potential: Compound 5, a phenylhydrazone derivative, demonstrated potent antiproliferative activity (IC₅₀ = 2.5 µM), highlighting the importance of hydrazone functional groups in enhancing bioactivity .
  • Antidiabetic Activity : The tetramethylbenzene-linked piperidine derivative outperformed acarbose in α-amylase inhibition, suggesting that bulky hydrophobic groups improve enzyme binding .
  • Repellent Efficacy : Piperidine derivatives with long alkyl chains (e.g., 4n) showed extended repellent action, indicating that lipophilicity enhances durability .
Physicochemical and Regulatory Comparisons
Compound Name LogP (Predicted) Regulatory Classification (HS Code) Toxicity Profile Reference
4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine ~2.5 (estimated) 2933399090 (unfused pyridine derivatives) Not explicitly reported
4-Methyl-1-(4-nitrophenyl)piperidine N/A 2933399090 Standardized under similar HS code
4-Methyl-1-({2,3,5,6-tetramethyl...})piperidine N/A N/A Low toxicity in ADMET studies

Key Observations :

  • Regulatory Status : Piperidine derivatives with sulfonamide or nitro groups fall under HS code 2933399090, indicating consistent regulatory handling .
  • Toxicity : The antidiabetic piperidine derivative exhibited lower toxicity than acarbose, emphasizing the safety of structurally complex analogs .

Biological Activity

4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is a compound that has garnered attention in recent years due to its diverse biological activities. This article presents a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidine with 2-nitrobenzenesulfonyl chloride in the presence of a suitable base. The reaction conditions can include solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the process may require specific temperatures to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Nitro-containing compounds have been shown to exhibit significant antimicrobial properties. For instance, this compound demonstrated effectiveness against various bacterial strains. The mechanism often involves the reduction of nitro groups to form reactive intermediates that bind to DNA, leading to cell death .

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 μg/mL
Escherichia coli0.75 μg/mL
Mycobacterium tuberculosis1.56 μg/mL

Anti-inflammatory Properties

Research has indicated that compounds containing the benzenesulfonamide moiety can inhibit inflammatory pathways. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages treated with this compound exhibited a significant reduction in TNF-α levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The compound's anticancer properties have also been explored, particularly its ability to induce apoptosis in cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects against tumor cells by generating reactive oxygen species (ROS) upon reduction .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The reduced nitro groups can form covalent bonds with DNA, leading to strand breaks and cell death.
  • Cytokine Inhibition : By modulating inflammatory pathways, the compound can reduce cytokine production.
  • ROS Generation : Induction of oxidative stress via ROS formation contributes to its anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the piperidine nitrogen reacts with 2-nitrobenzenesulfonyl chloride. Optimization involves adjusting reaction time, temperature (e.g., reflux conditions), and base selection (e.g., sodium carbonate) to enhance yield. Column chromatography (n-hexane/EtOAC gradients) and recrystallization are typical purification steps. Reaction progress is monitored via TLC, and purity is validated by HPLC (≥95% peak area at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., sulfonyl groups at ~3.5–4.0 ppm for adjacent protons, aromatic nitro signals at ~7.5–8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error for structural validation .
  • HPLC : Assess purity via retention time consistency and peak area quantification (e.g., 95% purity threshold) .

Q. What are the common impurities encountered during synthesis, and how are they quantified and removed?

  • Methodological Answer : By-products like unreacted sulfonyl chloride or deprotected intermediates may form. These are identified via LC-MS and quantified using calibration curves. Impurity removal employs gradient elution in column chromatography (e.g., 5–50% EtOAC in hexane) or preparative HPLC .

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes with sulfonamide-binding pockets). QSAR models correlate substituent effects (e.g., nitro group position) with activity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for sulfonamide-containing piperidines?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure ADME parameters (e.g., plasma stability, metabolic half-life) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose-Response Refinement : Adjust in vivo dosing regimens based on in vitro IC50 values and tissue distribution studies .

Q. How does the electronic nature of substituents on the benzenesulfonyl group influence receptor binding affinity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO2) enhance sulfonamide hydrogen-bonding capacity with receptor residues. Compare derivatives via SPR (Surface Plasmon Resonance) to quantify binding kinetics (ka/kd). For example, replacing nitro with methoxy reduces affinity by 10-fold due to decreased electrophilicity .

Q. What experimental designs are recommended for SAR studies of this compound analogs?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., halogen, alkyl, aryl) at the 4-methyl or nitro positions .
  • Activity Cliffs : Identify structural motifs causing abrupt changes in potency (e.g., nitro-to-amine substitution) using hierarchical clustering of IC50 data .
  • Counter-Screening : Test selectivity against off-target receptors (e.g., GPCRs) to minimize side effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar piperidine sulfonamides?

  • Methodological Answer :

  • Reaction Parameter Audit : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature profiles across studies .
  • By-Product Analysis : Use GC-MS to identify side reactions (e.g., sulfonamide hydrolysis) that reduce yield .
  • Reproducibility Testing : Replicate protocols with controlled variables (e.g., anhydrous conditions) to isolate critical factors .

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